

An In-depth Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquininate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B15609338

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Introduction

Methyl 4-O-feruloylquininate is a naturally occurring phenolic compound and a derivative of chlorogenic acid, an important class of plant secondary metabolites. As an ester of ferulic acid and methyl quinate, it is found in various plant species and is of interest to the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of **Methyl 4-O-feruloylquininate**, presenting the core enzymatic steps, quantitative data on related enzymes, and detailed experimental protocols for the study of this pathway.

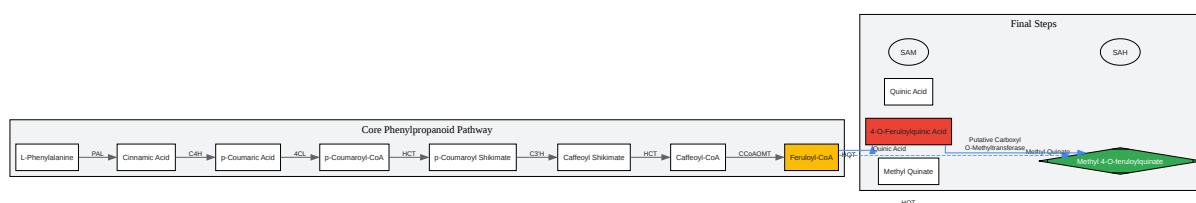
The Biosynthesis Pathway of Methyl 4-O-feruloylquininate

The biosynthesis of **Methyl 4-O-feruloylquininate** is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce feruloyl-CoA, the activated form of ferulic acid. This is then esterified to quinic acid, followed by a final methylation step.

The key stages in the biosynthesis are:

- **Core Phenylpropanoid Pathway:** L-phenylalanine is converted to feruloyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), HCT, p-coumaroyl shikimate 3'-hydroxylase (C3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT).
- **Esterification to Quinic Acid:** The feruloyl moiety is transferred from feruloyl-CoA to the 4-hydroxyl group of quinic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyl transferase (HQT), an enzyme belonging to the BAHD family of acyltransferases.
- **Final Methylation:** The carboxyl group of the quinate moiety in 4-O-feruloylquinic acid is methylated to yield **Methyl 4-O-feruloylquininate**. The specific enzyme responsible for this terminal step has not been definitively characterized in the literature. Two plausible biochemical routes are hypothesized:
 - **Route A:** Direct methylation of 4-O-feruloylquinic acid by a putative S-adenosyl-L-methionine (SAM)-dependent carboxyl O-methyltransferase.
 - **Route B:** Esterification of feruloyl-CoA with a pre-existing pool of methyl quinate.

The following diagram illustrates the proposed biosynthetic pathway:



[Click to download full resolution via product page](#)Biosynthesis pathway of **Methyl 4-O-feruloylquininate**.

Quantitative Data

While specific kinetic data for the enzymes directly leading to **Methyl 4-O-feruloylquininate** are scarce, studies on homologous enzymes within the phenylpropanoid pathway provide valuable insights. The table below summarizes the kinetic parameters for a hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) from *Physcomitrella patens*, which also exhibits activity with quinate.

Enzyme	Substrate (Acyl Donor)	Substrate (Acyl Acceptor)	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (s ⁻¹ mM ⁻¹)
PpHCT	p-Coumaroyl-CoA	Shikimate	0.22	5.1	23.18
PpHCT	p-Coumaroyl-CoA	Quinate	9.4	3.5	0.37

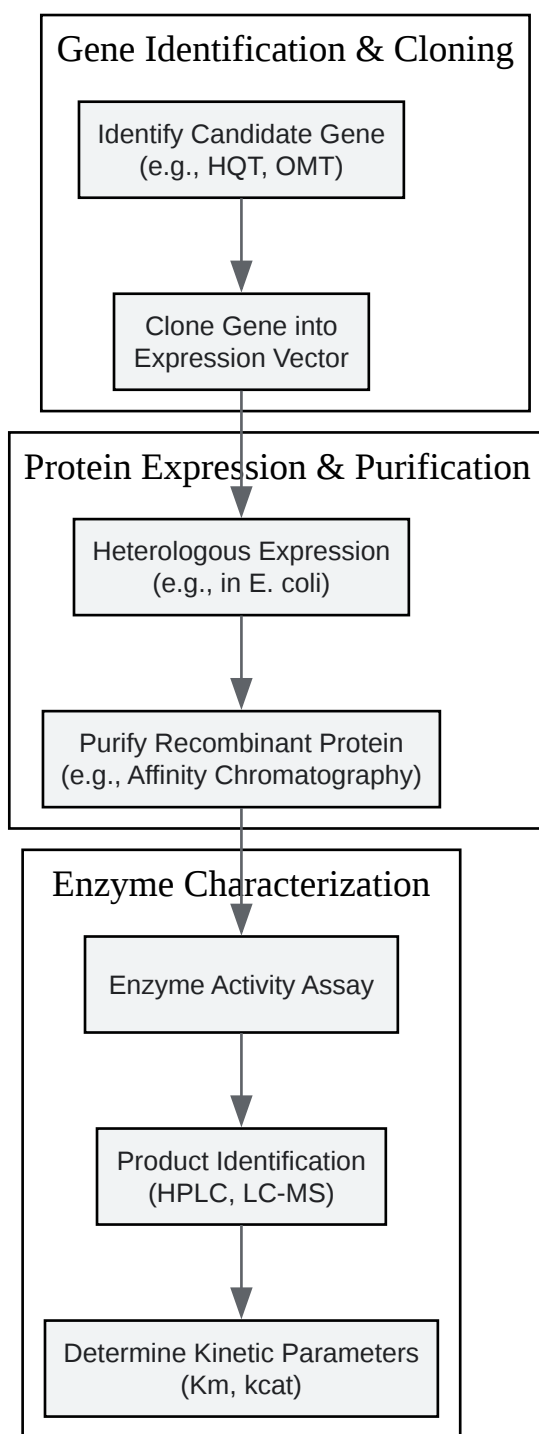
Data adapted from a study on PpHCT, which shows a preference for shikimate over quinate as an acyl acceptor.^[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of **Methyl 4-O-feruloylquininate** relies on a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for the characterization of enzymes in the biosynthetic pathway.



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A general experimental workflow for enzyme characterization.

Protocol 1: Expression and Purification of Recombinant Hydroxycinnamoyl-CoA:quininate hydroxycinnamoyl transferase (HQT)

This protocol describes the expression of a candidate HQT gene in *E. coli* and subsequent purification of the recombinant protein.

1. Gene Cloning and Transformation:

- A candidate HQT gene is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
- The resulting plasmid is transformed into a competent *E. coli* expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration).
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

3. Cell Lysis:

- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
- Cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The His-tagged HQT protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Protein Dialysis and Storage:

- The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole.
- The purified protein concentration is determined (e.g., by Bradford assay), and aliquots are stored at -80°C.

Protocol 2: Enzyme Assay for HQT Activity

This assay measures the formation of 4-O-feruloylquinic acid from feruloyl-CoA and quinic acid.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:
 - 100 mM potassium phosphate buffer (pH 7.0)
 - 1 mM Dithiothreitol (DTT)
 - 10 mM Quinic acid
 - 0.5 mM Feruloyl-CoA
- The reaction is initiated by the addition of the purified HQT enzyme (e.g., 1-5 µg).
- The final reaction volume is typically 50-100 µL.

2. Incubation:

- The reaction mixture is incubated at 30°C for a defined period (e.g., 15-60 minutes).

3. Reaction Termination and Sample Preparation:

- The reaction is stopped by adding an equal volume of methanol or an acidic solution (e.g., 1 M HCl).
- The mixture is centrifuged to pellet any precipitated protein.
- The supernatant is transferred to an HPLC vial for analysis.

4. Product Detection by HPLC:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Detection: Diode array detector (DAD) monitoring at wavelengths relevant for hydroxycinnamates (e.g., 320 nm).
- Quantification: The amount of 4-O-feruloylquinic acid formed is quantified by comparing the peak area to a standard curve of the authentic compound.

Protocol 3: Enzyme Assay for the Putative 4-O-Feruloylquinic Carboxyl O-Methyltransferase

This hypothetical protocol is based on standard assays for SAM-dependent methyltransferases.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer (pH 7.5)
 - 1 mM DTT
 - 5 mM MgCl₂
 - 1 mM 4-O-Feruloylquinic acid

- 0.5 mM S-adenosyl-L-methionine (SAM) (can be radiolabeled, e.g., with ^{14}C -methyl group, for sensitive detection)
- The reaction is initiated by the addition of a protein extract or purified enzyme fraction.

2. Incubation:

- The reaction mixture is incubated at 30°C for 1-2 hours.

3. Reaction Termination and Product Extraction:

- The reaction is stopped by the addition of acid (e.g., 1 M HCl).
- The product, **Methyl 4-O-feruloylquininate**, is extracted with an organic solvent such as ethyl acetate.

4. Product Detection:

- If using radiolabeled SAM: The amount of radioactivity incorporated into the organic phase is measured by liquid scintillation counting.
- If using non-labeled SAM: The extracted product is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS as described in Protocol 2, with detection and quantification of the **Methyl 4-O-feruloylquininate** peak.

Conclusion

The biosynthesis of **Methyl 4-O-feruloylquininate** is a multi-step process that originates from the well-established phenylpropanoid pathway. While the formation of its precursor, 4-O-feruloylquinic acid, is catalyzed by a member of the HQT family of enzymes, the final methylation step remains to be fully elucidated. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, characterize the enzymes involved, and explore the potential for metabolic engineering to produce this and related valuable compounds. Future research should focus on the identification and characterization of the specific O-methyltransferase responsible for the final step in this biosynthetic route.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquininate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609338#biosynthesis-pathway-of-methyl-4-o-feruloylquininate]

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